2-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide hydrochloride
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Overview
Description
. This compound features a benzene ring substituted with a sulfonamide group and a hydrazine moiety, along with a tetrazole ring. Its unique structure makes it a candidate for further research and development in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Benzene Sulfonation: Benzene is sulfonated to produce benzene sulfonic acid.
Hydrazine Reaction: The benzene sulfonic acid is then reacted with hydrazine to form 2-hydrazinylbenzene sulfonic acid.
Tetrazole Formation: The resulting compound is further reacted with methylamine and sodium azide to form the tetrazole ring, resulting in 2-hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to produce the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yields. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfonamide group to sulfonyl chloride.
Reduction: Reduction reactions can be performed to convert the nitro group to an amine.
Substitution: Substitution reactions can occur at various positions on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Sulfonyl chloride derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes.
Receptor Binding: It can bind to receptors involved in immune responses, leading to modulation of biological activities.
Pathway Modulation: It may affect signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
2-Hydrazinylbenzene sulfonic acid: Similar structure but lacks the tetrazole ring.
N-(2-methyl-2H-tetrazol-5-yl)benzene sulfonamide: Similar structure but lacks the hydrazine moiety.
2-Hydrazinyl-N-(2-methyl-2H-tetrazol-5-yl)thiophene sulfonamide: Similar structure but with a thiophene ring instead of benzene.
Uniqueness: The presence of both the hydrazine and tetrazole groups in the same molecule makes this compound unique and potentially more biologically active compared to its similar counterparts.
Properties
IUPAC Name |
2-hydrazinyl-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7O2S.ClH/c1-15-12-8(11-14-15)13-18(16,17)7-5-3-2-4-6(7)10-9;/h2-5,10H,9H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELYTEUJSASORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC=C2NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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